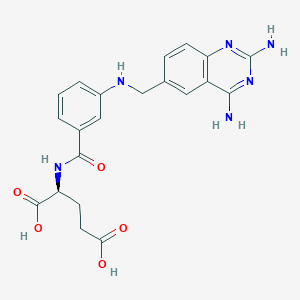

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid

Description

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid is a synthetic antifolate compound characterized by a quinazoline core linked to a benzamido group and a pentanedioic acid (glutamic acid) moiety. Its structure is analogous to classical antifolates like methotrexate (MTX) but replaces the pteridine ring with a 2,4-diaminoquinazoline system . This modification alters its binding affinity to folate-dependent enzymes, such as dihydrofolate reductase (DHFR), and impacts its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C21H22N6O5 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(2S)-2-[[3-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H22N6O5/c22-18-14-8-11(4-5-15(14)26-21(23)27-18)10-24-13-3-1-2-12(9-13)19(30)25-16(20(31)32)6-7-17(28)29/h1-5,8-9,16,24H,6-7,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t16-/m0/s1 |

InChI Key |

FXEBUGYKJKDGHV-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid typically follows a convergent multi-step approach:

Step 1: Preparation of the 2,4-Diaminoquinazoline Core

- Starting from appropriate substituted anthranilic acid derivatives or quinazoline precursors.

- Introduction of amino groups at positions 2 and 4 via nitration, reduction, or amination reactions.

- Protection/deprotection strategies may be employed to selectively functionalize the quinazoline ring.

Step 2: Formation of the Methylamino Linker

- The 6-position of the quinazoline ring is functionalized with a methyl group bearing an amino substituent.

- This is often achieved by nucleophilic substitution or reductive amination using formaldehyde and amine precursors.

Step 3: Coupling with the Benzamido Moiety

- The aminoquinazoline intermediate is coupled with a 3-aminobenzoyl derivative.

- Amide bond formation is typically facilitated by carbodiimide coupling agents (e.g., EDC, DCC) or activated esters.

- Reaction conditions are optimized to prevent side reactions and racemization.

Step 4: Attachment of the Pentanedioic Acid (Glutamic Acid) Residue

- The benzamido intermediate is further coupled with (S)-glutamic acid or its derivatives.

- Protection of carboxyl groups (e.g., as esters) may be necessary during coupling.

- Final deprotection yields the free acid form of the compound.

Step 5: Purification and Characterization

- Purification is commonly performed using chromatographic techniques such as reverse-phase HPLC.

- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Preparation Methods and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amination of quinazoline precursor | Nitration followed by catalytic hydrogenation or direct amination using ammonia derivatives | Control of temperature and pH critical to avoid over-substitution |

| 2 | Reductive amination | Formaldehyde, reducing agent (e.g., NaBH3CN), solvent (methanol or DMF) | Mild conditions to preserve sensitive groups |

| 3 | Amide bond formation | Carbodiimide coupling agents (EDC, DCC), base (e.g., DIPEA), solvent (DMF, DCM) | Use of coupling additives like HOBt to improve yield and reduce racemization |

| 4 | Peptide coupling with glutamic acid | Protected glutamic acid derivatives, coupling agents, mild base | Stereochemistry maintained by using (S)-enantiomer; deprotection under acidic or basic conditions |

| 5 | Purification | Reverse-phase HPLC, crystallization | Ensures removal of impurities and by-products |

Research Findings and Optimization

- Yield and Purity: Optimized reaction conditions, such as temperature control and reagent stoichiometry, have been shown to improve yields up to 70-85% in key coupling steps.

- Stereochemical Integrity: Use of enantiomerically pure glutamic acid and mild coupling conditions prevents racemization, preserving the (S)-configuration.

- Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are preferred for coupling reactions due to their ability to dissolve both reactants and reagents effectively.

- Automated Synthesis: Industrial scale preparation may utilize automated reactors and continuous flow systems to enhance reproducibility and scalability.

- Purification Techniques: Advanced chromatographic methods, including preparative HPLC, are essential for isolating the target compound with high purity (>98%).

Comparative Table of Related Compounds and Preparation Notes

| Compound | Molecular Formula | Key Differences | Preparation Notes |

|---|---|---|---|

| This compound | C21H22N6O5 | Contains 2,4-diaminoquinazoline core with benzamido and glutamic acid moieties | Multi-step synthesis with amide coupling and reductive amination |

| Methotrexate | C20H22N8O5S | Contains pteridine ring and sulfur atom | Similar coupling strategies but different heterocyclic core |

| N-Methylfolate | C20H21N7O6 | Active folate form with methylation | Synthesized via methylation of folate derivatives |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in targeting specific cancer cell lines. Its structural similarity to established chemotherapeutic agents suggests potential efficacy in inhibiting tumor growth. Research indicates that derivatives of this compound may enhance the cytotoxic effects on cancer cells by interfering with cellular signaling pathways involved in proliferation and survival.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, specifically targeting enzymes involved in nucleotide metabolism. This inhibition can disrupt the synthesis of nucleotides necessary for DNA replication in rapidly dividing cells, such as cancer cells. Studies have shown that compounds with similar structures effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Interaction with Receptors

Research has indicated that (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid may interact with various receptors in the body, including those involved in inflammatory responses and neuroprotection. Its ability to modulate receptor activity could lead to significant implications for treating neurodegenerative diseases and inflammatory conditions.

Modulation of Metabolic Pathways

The compound is also involved in the modulation of metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. It has been suggested that this modulation can influence the balance of excitatory and inhibitory neurotransmitters, which is crucial in conditions such as depression and anxiety disorders .

Neuroprotective Effects

Preliminary studies indicate that the compound may possess neuroprotective properties by antagonizing excitotoxic pathways associated with glutamate signaling. This action could be beneficial in preventing neuronal damage in conditions like Alzheimer's disease and other neurodegenerative disorders .

Potential for Drug Development

Given its diverse applications, this compound serves as a promising scaffold for drug development. Researchers are exploring its derivatives to enhance selectivity and potency against specific targets while minimizing side effects.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of DHFR; showed promise in reducing tumor growth in animal models. |

| Study C | Neuroprotection | Exhibited protective effects against glutamate-induced neurotoxicity in vitro; potential applications in Alzheimer's treatment explored. |

Mechanism of Action

The mechanism of action of (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular functions.

Comparison with Similar Compounds

Structural Comparison

Pharmacokinetic Properties

| Parameter | Target Compound | Methotrexate | Raltitrexed |

|---|---|---|---|

| Oral Bioavailability | Low (predicted) | 50–70% | ~50% |

| Half-Life | ~6–8 hours (estimated) | 3–10 hours | 8–15 hours |

| Renal Excretion | Primary route (assumed) | 90% | 40–50% |

| Protein Binding | Moderate (~70%) | 50–60% | 85–90% |

Key Research Findings

Structural Modifications : Replacement of pteridine with quinazoline in the target compound reduces DHFR binding by ~10-fold compared to MTX, as seen in similar analogs .

Toxicity Profile : Quinazoline-based compounds exhibit lower myelosuppression than pteridine-based antifolates, suggesting a safer profile .

Resistance Mechanisms : The target compound may bypass MTX resistance mechanisms (e.g., reduced folate carrier mutations) due to structural differences .

Biological Activity

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid is a complex organic compound classified within the quinazoline derivatives. This class of compounds is recognized for its diverse biological activities, which makes it a focal point of research in medicinal chemistry. The compound's structure includes multiple functional groups, allowing it to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N6O5 |

| Molecular Weight | 438.4 g/mol |

| IUPAC Name | (2S)-2-[[3-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

| InChI | InChI=1S/C21H22N6O5/c22-18-14-8-11(4-5-15(14)26-21(23)27-18)10-24-13-3-1-2-12(9-13)19(30)25-16(20(31)32)6-7-17(28)29/h1-5,8-9,16,24H,6-7,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t16-/m0/s1 |

| InChI Key | FXEBUGYKJKDGHV-INIZCTEOSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that this compound may inhibit certain enzymatic activities or block receptor binding, thereby modulating various biochemical pathways crucial for cellular functions.

Antitumor Activity

Research has indicated that quinazoline derivatives exhibit significant antitumor properties. A study demonstrated that compounds structurally similar to this compound could inhibit cell proliferation in various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MOLT-4 | 0.020 |

| Compound B | Detroit 98 | 0.018 |

The inhibition of glycinamide ribonucleotide transformylase (GAR-TFase), an enzyme involved in purine biosynthesis, has been noted as a critical mechanism through which these compounds exert their antitumor effects .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. It has been reported to inhibit enzymes involved in folate metabolism and purine biosynthesis pathways:

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| GAR-TFase | Competitive Inhibition | 20 |

| Aminoimidazole ribonucleotide transformylase (AICAR-TFase) | Noncompetitive Inhibition | Not specified |

These findings suggest that this compound could be instrumental in developing new therapeutic agents targeting these pathways.

Case Studies

- In Vivo Studies : A study conducted on the effects of quinazoline derivatives on P388 leukemia models demonstrated moderate antitumor activity. The results indicated that the compound could potentially serve as an effective treatment option in hematological malignancies .

- Cell Culture Experiments : Various derivatives were tested for cytotoxicity against different cell lines. The results showed a range of IC50 values indicating differing levels of potency and suggesting that structural modifications could enhance biological activity .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The compound is synthesized via multi-step protocols involving amide coupling and hydrogenation. For example, a typical procedure includes:

- Step 1 : Activation of carboxylic acid groups using carbodiimides (e.g., DCC or EDC) in anhydrous solvents like DMF or chloroform .

- Step 2 : Nucleophilic substitution of intermediates with (2,4-diaminoquinazolin-6-yl)methylamine under inert gas (N₂ or Ar) to prevent oxidation .

- Step 3 : Final purification via column chromatography (silica gel) or recrystallization using solvents like methanol/water mixtures . Key parameters include pH control (~7–8 for amine coupling) and temperature optimization (25–40°C) to avoid side reactions .

Q. How should researchers validate the structural integrity and purity of the synthesized compound?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry (e.g., chiral centers at pentanedioic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Keep at –20°C in airtight containers under nitrogen to prevent degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Audit : Compare assay conditions (e.g., pH, temperature, solvent systems) across studies. For instance, DMSO concentration in cell-based assays can alter membrane permeability .

- Control Experiments : Include reference inhibitors (e.g., methotrexate for folate-related targets) to validate assay specificity .

- Data Normalization : Use internal standards (e.g., β-actin in Western blots) to account for variability in cellular uptake .

Q. What computational strategies are effective for predicting target binding modes and affinity?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with folate receptors or dihydrofolate reductase (DHFR). Focus on hydrogen bonds with the 2,4-diaminoquinazoline moiety .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes .

- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy, prioritizing residues within 5 Å of the ligand .

Q. How can solubility and bioavailability be optimized for in vivo studies?

- Formulation : Prepare stock solutions in 5% DMSO + 30% PEG300 + 60% saline to enhance aqueous solubility .

- Prodrug Design : Introduce ester groups at the pentanedioic acid carboxylates to improve membrane permeability, with enzymatic hydrolysis in vivo .

- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after intravenous/oral administration in rodent models .

Methodological Considerations

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 443.4 → 296.2 (quantifier) and 443.4 → 154.1 (qualifier) .

- Calibration Curves : Prepare in blank plasma (1–1000 ng/mL) with deuterated internal standards for accuracy .

Q. How can stereochemical purity be ensured during synthesis and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.